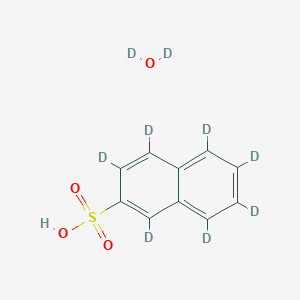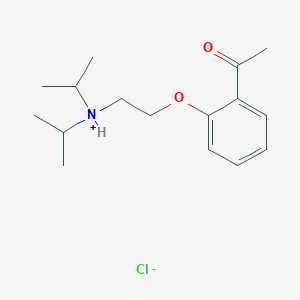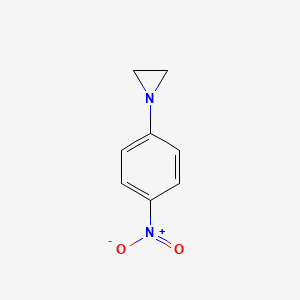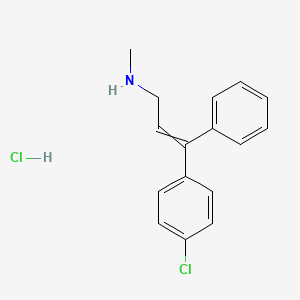
1-(p-Chlorophenyl)-1-phenyl-3-methylaminoprop-1-ene hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(p-Chlorophenyl)-1-phenyl-3-methylaminoprop-1-ene hydrochloride is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of a p-chlorophenyl group, a phenyl group, and a methylamino group attached to a propene backbone. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.
準備方法
The synthesis of 1-(p-Chlorophenyl)-1-phenyl-3-methylaminoprop-1-ene hydrochloride typically involves the following steps:
-
Synthetic Routes and Reaction Conditions
- The compound can be synthesized through a multi-step reaction starting from benzaldehyde and p-chlorobenzaldehyde. These aldehydes undergo a condensation reaction with methylamine to form the corresponding imines.
- The imines are then reduced using a reducing agent such as sodium borohydride to yield the corresponding amines.
- The final step involves the reaction of the amines with hydrochloric acid to form the hydrochloride salt of 1-(p-Chlorophenyl)-1-phenyl-3-methylaminoprop-1-ene.
-
Industrial Production Methods
- Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
1-(p-Chlorophenyl)-1-phenyl-3-methylaminoprop-1-ene hydrochloride undergoes various chemical reactions, including:
-
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: It can be reduced to form the corresponding amines.
Substitution: The compound can undergo substitution reactions where the p-chlorophenyl or phenyl groups are replaced by other functional groups.
-
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used in substitution reactions.
-
Major Products
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield amines.
科学的研究の応用
1-(p-Chlorophenyl)-1-phenyl-3-methylaminoprop-1-ene hydrochloride has several scientific research applications:
-
Chemistry
- It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
- It serves as a starting material for the preparation of other complex molecules.
-
Biology
- The compound is used in biochemical studies to understand its interactions with biological molecules.
- It is used in the development of new drugs and therapeutic agents.
-
Medicine
- It has potential applications in the treatment of various medical conditions.
- It is used in the development of new pharmaceuticals with improved efficacy and safety profiles.
-
Industry
- The compound is used in the production of specialty chemicals and materials.
- It is used in the development of new industrial processes and products.
作用機序
The mechanism of action of 1-(p-Chlorophenyl)-1-phenyl-3-methylaminoprop-1-ene hydrochloride involves its interaction with specific molecular targets and pathways:
-
Molecular Targets
- The compound may interact with enzymes, receptors, and other proteins in the body.
- It may modulate the activity of these targets, leading to various biological effects.
-
Pathways Involved
- The compound may affect signaling pathways involved in cell growth, differentiation, and apoptosis.
- It may also influence metabolic pathways and other cellular processes.
類似化合物との比較
1-(p-Chlorophenyl)-1-phenyl-3-methylaminoprop-1-ene hydrochloride can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
Chlorphenamine: An antihistamine used to treat allergic conditions.
Thiazoles: Compounds with diverse biological activities, including antimicrobial and antitumor properties.
-
Uniqueness
- This compound has unique structural features that contribute to its specific biological and chemical properties.
- Its combination of p-chlorophenyl, phenyl, and methylamino groups provides distinct reactivity and interactions with biological targets.
特性
CAS番号 |
21165-62-8 |
|---|---|
分子式 |
C16H17Cl2N |
分子量 |
294.2 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-N-methyl-3-phenylprop-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C16H16ClN.ClH/c1-18-12-11-16(13-5-3-2-4-6-13)14-7-9-15(17)10-8-14;/h2-11,18H,12H2,1H3;1H |
InChIキー |
VPOOPIJRSJBRBE-UHFFFAOYSA-N |
正規SMILES |
CNCC=C(C1=CC=CC=C1)C2=CC=C(C=C2)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


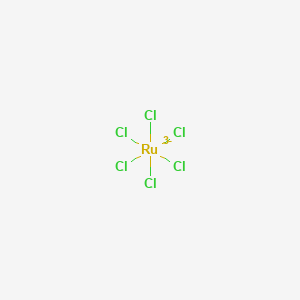


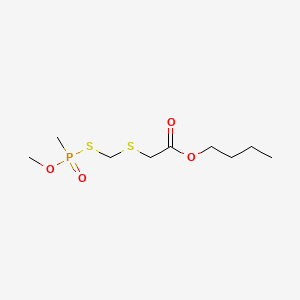
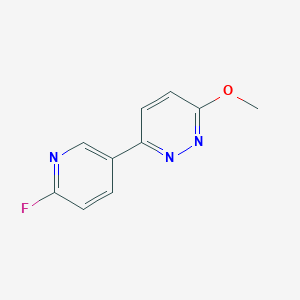
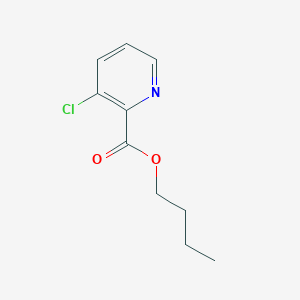
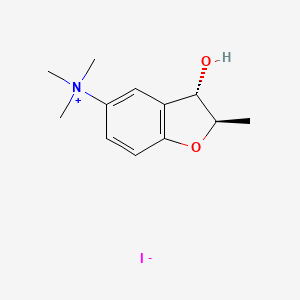
![5-[(2E)-2-[1-[(E)-6-hydroxy-6-methylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-methylidenecyclohexane-1,3-diol](/img/structure/B13738966.png)
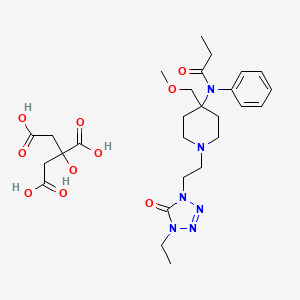
![5,7-Dimethoxy-2-methyl-imidazo[1,2-a]pyrimidine-3-carboxylic acid ethyl ester](/img/structure/B13738977.png)
